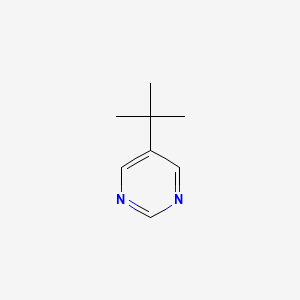
5-(tert-Butyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butyl)pyrimidine is an organic compound that belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The tert-butyl group at the 5-position introduces steric hindrance, which can significantly influence the compound’s chemical reactivity and biological interactions. Pyrimidines are essential components of nucleic acids, and their derivatives have widespread applications in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction between tert-butyl methyl ketone and tert-butyronitrile . This reaction can be catalyzed by various reagents and conditions, such as acidic or basic environments, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 5-(tert-Butyl)pyrimidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(tert-Butyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Applications De Recherche Scientifique
5-(tert-Butyl)pyrimidine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to DNA and RNA interactions, given its structural similarity to nucleic acid bases.
Industry: The compound finds applications in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 5-(tert-Butyl)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tert-butyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid replication and transcription .
Comparaison Avec Des Composés Similaires
2,4,6-Tri-tert-butylpyrimidine: This compound has three tert-butyl groups, which provide even greater steric hindrance and unique chemical properties.
5-Amino-pyrazoles: These compounds share a similar heterocyclic structure and are used in various organic and medicinal chemistry applications.
Uniqueness: 5-(tert-Butyl)pyrimidine is unique due to the specific positioning of the tert-butyl group, which influences its reactivity and interactions differently compared to other pyrimidine derivatives. This uniqueness makes it valuable for specific applications where steric hindrance and electronic effects are crucial.
Propriétés
Formule moléculaire |
C8H12N2 |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
5-tert-butylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-8(2,3)7-4-9-6-10-5-7/h4-6H,1-3H3 |
Clé InChI |
RNJGLDVYTATINF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


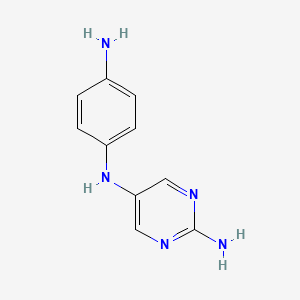
![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
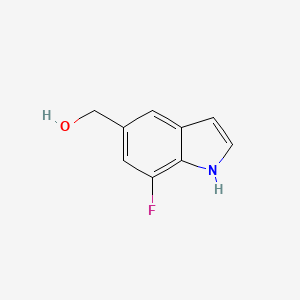
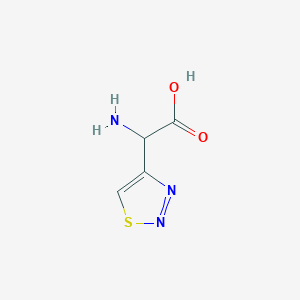

![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)

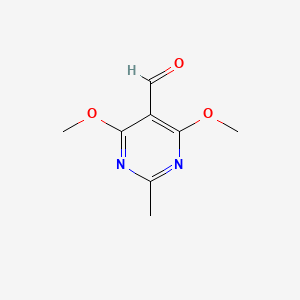
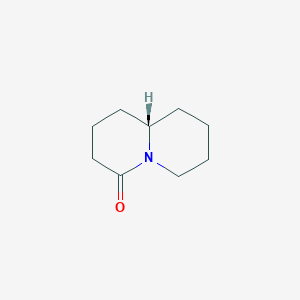
![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
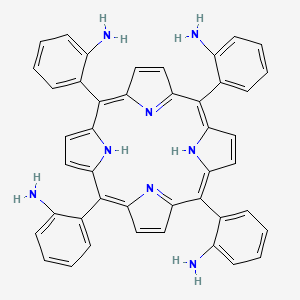
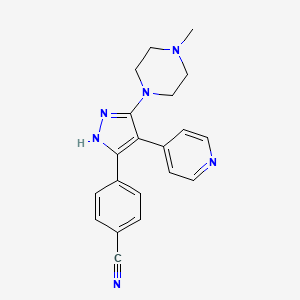
![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
